molecular formula C11H15N3O2 B8736105 2-amino-N-morpholinobenzamide

2-amino-N-morpholinobenzamide

Cat. No. B8736105
M. Wt: 221.26 g/mol
InChI Key: INJRCUZRSZOWFK-UHFFFAOYSA-N
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Patent
US04268511

Procedure details

33 g isatoic anhydride are suspended in 200 cc ethanol heated to 70° C.; 20.5 g 4-amino-morpholine are slowly added thereto. After completion of the addition, the temperature is maintained at the same level until carbon dioxide is no longer evolved. The ethanol is partly removed (100 cc) and the reaction product is crystallized by addition of 100 cc benzene. It may be purified by recrystallization from a benzene-ethanol mixture. M.P.=172° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[NH2:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.C(=O)=O>C(O)C>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[O:4]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
NN1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
The ethanol is partly removed (100 cc)
CUSTOM
Type
CUSTOM
Details
the reaction product is crystallized by addition of 100 cc benzene
CUSTOM
Type
CUSTOM
Details
It may be purified by recrystallization from a benzene-ethanol mixture

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)NN2CCOCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.